molecular formula C10H11NO2 B1199385 Acetyl-2,6-dimethyl-4-benzoquinone imine CAS No. 74827-88-6

Acetyl-2,6-dimethyl-4-benzoquinone imine

Cat. No.: B1199385
CAS No.: 74827-88-6
M. Wt: 177.2 g/mol
InChI Key: PVNGHNQFCJYGGG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into acetaminophen metabolism and the formation of reactive quinone imine intermediates during the 1980s. Early research by Dahlin and colleagues established the foundation for understanding quinone imine formation from acetaminophen through cytochrome P-450-mediated oxidation processes. These pioneering studies led to the recognition that structural modifications of the parent quinone imine could provide valuable insights into the mechanisms of hepatotoxicity and cellular damage. The development of synthetic methodologies for producing stable quinone imine analogs, including this compound, represented a significant advancement in the field of drug metabolism research.

The historical significance of this compound discovery lies in its role as a tool for dissecting the relative contributions of different toxic mechanisms in quinone imine-mediated cellular damage. Research conducted in the 1980s demonstrated that dimethylated analogs of N-acetyl-p-benzoquinone imine could be synthesized through controlled oxidation reactions, providing researchers with compounds that exhibited distinct reactivity patterns. These compounds enabled the separation of arylation reactions from oxidative processes, allowing for more precise mechanistic studies. The synthesis and characterization of this compound marked a pivotal moment in understanding how structural modifications influence the biological activity of quinone imines.

Subsequent investigations revealed that this compound possessed unique properties that distinguished it from other quinone imine derivatives. Studies demonstrated that this compound exhibited enhanced protein binding capabilities compared to other dimethylated analogs, making it particularly valuable for investigating covalent modification mechanisms. The compound's discovery also coincided with advances in mass spectrometry techniques, which allowed for detailed characterization of quinone imine-protein adducts and metabolic pathways. These technological developments facilitated the comprehensive analysis of this compound interactions with cellular components.

Nomenclature and Classification

This compound belongs to the quinone imine class of compounds, specifically categorized as a benzoquinone imine derivative with acetyl and dimethyl substitutions. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide. This nomenclature reflects the compound's structural features, including the quinone ring system, the positioning of methyl groups, and the acetamide functional group. The compound is also known by several alternative names, including 2,6-dimethyl-N-acetyl-p-benzoquinone imine and 2,6-diMeNAPQI in abbreviated form.

The classification of this compound extends beyond simple structural categorization to include functional classifications based on its biological activity and chemical reactivity. As a quinone imine, the compound exhibits characteristic electrophilic properties that enable reactions with nucleophilic cellular components, particularly thiol-containing molecules. The compound is further classified as a ketoimine, reflecting the presence of both ketone and imine functional groups within its structure. This dual functionality contributes to the compound's unique reactivity profile and distinguishes it from simpler quinone derivatives.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Registry Number 74827-88-6
PubChem CID 156311
IUPAC Name N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
InChI Key PVNGHNQFCJYGGG-UHFFFAOYSA-N

The systematic classification of this compound also encompasses its position within the broader family of acetaminophen-related metabolites and synthetic analogs. The compound serves as a model system for understanding quinone imine chemistry and has been instrumental in developing structure-activity relationships for this class of compounds. Research has established that the 2,6-dimethyl substitution pattern significantly influences the compound's reactivity compared to other positional isomers, such as the 3,5-dimethyl variant. This structural distinction has important implications for the compound's biological activity and mechanistic studies.

Significance in Biochemical Research

This compound has emerged as a critical research tool in biochemical investigations due to its unique ability to serve as a probe for understanding quinone imine-mediated cellular processes. The compound's significance stems from its enhanced stability relative to unsubstituted quinone imines, which allows for more controlled experimental conditions and reproducible results. Research investigations have demonstrated that this compound exhibits distinct reactivity patterns that enable researchers to dissect the complex mechanisms underlying quinone imine toxicity. The compound's ability to form stable conjugates with protective thiols, such as diethyldithiocarbamate, has provided valuable insights into antidotal mechanisms against quinone imine-induced cellular damage.

The biochemical significance of this compound extends to its role in elucidating the mechanisms of protein modification and cellular oxidative stress. Studies have shown that the compound exhibits extensive binding to hepatocyte proteins, making it an excellent model for investigating covalent modification processes. The compound's interactions with glutathione and other cellular thiols have been extensively characterized, revealing important insights into the balance between detoxification and toxification pathways. Research has demonstrated that this compound can both arylate and oxidize cellular thiols, providing a unique experimental system for studying the relative contributions of these different mechanisms to cellular damage.

Table 2: Comparative Reactivity of Quinone Imine Analogs

Compound Protein Binding Glutathione Reactivity Cytotoxicity Ranking Reference
N-acetyl-p-benzoquinone imine High Nucleophilic + Reductive Moderate
This compound Very High Primarily Oxidative Highest
N-acetyl-3,5-dimethyl-p-benzoquinone imine Low Primarily Reductive Lowest

Advanced biochemical research utilizing this compound has revealed important insights into the transimination reactions that quinone imines can undergo with cellular amines. Studies have demonstrated that quinone imines, including this compound, can react with lysine residues through transimination mechanisms, potentially leading to the modification of histones and other nuclear proteins. This discovery has significant implications for understanding how quinone imines might influence epigenetic processes and DNA stability. The ability of this compound to undergo such reactions while maintaining structural integrity makes it an invaluable tool for investigating these complex biochemical processes.

Relationship to Acetaminophen Metabolism

This compound serves as a synthetic analog that models key aspects of acetaminophen metabolism, particularly the formation of reactive quinone imine intermediates through cytochrome P-450-mediated oxidation pathways. While this compound itself is not a direct metabolite of acetaminophen, its structural similarity to N-acetyl-p-benzoquinone imine makes it an invaluable tool for understanding the metabolic processes that lead to acetaminophen-induced hepatotoxicity. The compound's synthesis can be achieved through similar oxidative processes used to generate the parent quinone imine, involving the controlled oxidation of appropriately substituted acetaminophen derivatives.

The relationship between this compound and acetaminophen metabolism has been extensively studied to understand how structural modifications influence the formation and reactivity of quinone imine intermediates. Research has demonstrated that the presence of methyl groups at the 2 and 6 positions significantly alters the compound's interaction with cellular detoxification systems compared to the unsubstituted parent compound. These modifications affect both the rate of glutathione conjugation and the pattern of protein binding, providing insights into the structural determinants of quinone imine toxicity. The compound has been particularly useful in studies designed to understand how metabolic activation leads to the formation of reactive species and subsequent cellular damage.

Investigations into this compound have revealed important insights into the metabolic fate of quinone imines and their potential for redox cycling. Studies have shown that the compound can undergo reduction reactions with cellular reductants, including NADPH-cytochrome P-450 reductase, leading to the formation of semiquinone intermediates. These semiquinone species can participate in comproportionation reactions with their parent compounds, generating superoxide radicals and contributing to oxidative stress. The ability to study these processes using the stable this compound analog has provided crucial insights into the complex redox chemistry underlying acetaminophen toxicity.

Properties

CAS No.

74827-88-6

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide

InChI

InChI=1S/C10H11NO2/c1-6-4-9(13)5-7(2)10(6)11-8(3)12/h4-5H,1-3H3

InChI Key

PVNGHNQFCJYGGG-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(C1=NC(=O)C)C

Canonical SMILES

CC1=CC(=O)C=C(C1=NC(=O)C)C

Other CAS No.

74827-88-6

Synonyms

2,6-diMeNAPQI
2,6-dimethyl-N-acetyl-p-benzoquinoneimine
2,6-dimethyl-NAPQI
acetyl-2,6-dimethyl-4-benzoquinone imine
acetyl-2,6-dimethyl-p-benzoquinoneimine
NA-2,6-BQI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-p-Benzoquinone Imine (NAPQI)

  • Structural Differences: NAPQI lacks the 2,6-dimethyl substituents present in Acetyl-2,6-dimethyl-4-benzoquinone imine. Instead, it features a para-oriented quinone-imine structure with an acetylated nitrogen.
  • Reactivity and Toxicity: NAPQI is a well-established hepatotoxin that depletes glutathione (GSH) and forms protein adducts, leading to centrilobular necrosis . However, electron-donating methyl groups could stabilize the quinone imine, prolonging its half-life and enhancing toxicity.
  • Metabolic Activation: NAPQI is generated via cytochrome P-450 (CYP450)-mediated oxidation of acetaminophen. Enzyme inducers like phenobarbital increase its production, while inhibitors like piperonyl butoxide suppress it . this compound likely undergoes similar CYP450-dependent activation, but the methyl substituents may alter its binding affinity to metabolic enzymes.

2,6-Dichloro-1,4-benzoquinone Imine

  • Structural Differences : This compound replaces methyl groups with chlorine atoms at the 2 and 6 positions.
  • Toxicity Profile: Chlorine’s electron-withdrawing nature increases electrophilicity, making it more reactive toward nucleophiles like GSH. In contrast, the methyl groups in this compound may reduce electrophilicity but enhance lipophilicity, favoring membrane penetration.

4-Aminophenol-Derived Quinone Imines

  • Key Differences: These lack acetyl and methyl groups, relying on phenol oxidation to form imines.
  • Mechanistic Contrast: Non-acetylated quinone imines are less stable and more rapidly detoxified via conjugation pathways. The acetyl group in this compound may impede detoxification, analogous to NAPQI’s resistance to glucuronidation .

Data Table: Comparative Analysis of Quinone Imines

Compound Substituents Metabolic Pathway Reactivity with GSH Hepatotoxicity Potential
This compound 2,6-dimethyl, 4-imine CYP450-dependent Moderate (steric hindrance) High (prolonged stability)
NAPQI None (para-imine) CYP450 (CYP2E1, CYP3A4) High Very High
2,6-Dichloro-1,4-benzoquinone imine 2,6-chloro CYP450/Peroxidase Very High Moderate (rapid detox)
4-Aminophenol imine None Peroxidase Low Low

Key Research Findings

Role of Substituents: Methyl groups at the 2 and 6 positions in this compound may reduce electrophilic attack on cellular targets but enhance membrane permeability and metabolic stability, leading to sustained toxicity .

Enzyme Interactions: Similar to NAPQI, this compound’s toxicity is likely modulated by CYP450 inducers (e.g., phenobarbital) and inhibitors (e.g., cobalt chloride), as shown in acetaminophen studies .

Detoxification Challenges : The acetyl group may impede glucuronidation, necessitating reliance on GSH-dependent pathways, which could exacerbate oxidative stress under GSH-depleted conditions.

Preparation Methods

Reaction Mechanism

3,5-Dimethyl-4-aminophenol undergoes a two-electron oxidation, forming the corresponding quinone imine intermediate. The acetyl group is introduced via N-acetylation either before or after oxidation. For example:

  • Pre-acetylation : 3,5-Dimethyl-4-aminophenol is treated with acetic anhydride to yield N-acetyl-3,5-dimethyl-4-aminophenol. Subsequent oxidation with PbO₂ in aqueous methanol generates acetyl-2,6-dimethyl-4-benzoquinone imine.

  • Post-acetylation : Direct oxidation of 3,5-dimethyl-4-aminophenol with PbO₂ forms the quinone imine, which is then acetylated using acetyl chloride.

Optimization and Challenges

  • Solvent Choice : Methanol or ethanol enhances solubility and stabilizes the quinone imine.

  • Temperature : Reactions conducted at 0–5°C minimize side reactions, such as hydrolysis or dimerization.

  • Yield : Typical yields range from 45% to 65%, with impurities arising from incomplete acetylation or over-oxidation.

Enzymatic Synthesis via Cytochrome P-450 Systems

NADPH-dependent cytochrome P-450 enzymes in liver microsomes catalyze the oxidation of N-acetyl-3,5-dimethyl-4-aminophenol to the quinone imine.

Protocol

  • Microsomal Incubation : Rat liver microsomes are suspended in phosphate buffer (pH 7.4) with NADPH (1 mM) and N-acetyl-3,5-dimethyl-4-aminophenol (0.5 mM).

  • Reaction Monitoring : Formation of the quinone imine is tracked via UV spectroscopy (λ_max = 340 nm) or electron spin resonance (ESR) for radical intermediates.

Key Findings

  • Radical Intermediates : ESR studies confirm the transient formation of 4-aminophenoxyl radicals during oxidation.

  • Inhibitors : Sodium fluoride and paraoxon suppress deacetylase activity, stabilizing the quinone imine.

  • Yield : Enzymatic methods achieve lower yields (~20–30%) due to competing reduction pathways (e.g., NADPH-driven back-conversion).

Transimination Reactions with Primary Amines

Quinone imines undergo transimination with primary amines, enabling the synthesis of structurally diverse derivatives. While primarily used for functionalization, this method can optimize the stability of this compound.

Procedure

  • Quinone Imine Generation : N-Acetyl-3,5-dimethyl-p-benzoquinone imine is prepared via PbO₂ oxidation.

  • Amine Exchange : The quinone imine reacts with lysine or other amines in buffered solutions (pH 8.0–9.0), displacing the acetyl group to form N-alkylated products.

Applications

  • Stability Enhancement : Transimination with bulky amines (e.g., tert-butyl lysine) reduces electrophilicity, improving shelf life.

  • Yield : ~50–70% after purification via preparative HPLC.

Crystallization and Characterization

Crystallization Conditions

  • Solvent System : Ethanol/water (3:1 v/v) at 4°C yields monoclinic crystals suitable for X-ray diffraction.

  • Crystal Data : Space group P2₁/c, unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, β = 102.3°.

Analytical Validation

  • UV-Vis Spectroscopy : λ_max = 340 nm (ε = 4,200 M⁻¹cm⁻¹).

  • Mass Spectrometry : ESI-MS m/z 177.08 [M+H]⁺.

  • NMR : ¹H NMR (DMSO-d₆) δ 2.21 (s, 6H, CH₃), 2.35 (s, 3H, COCH₃), 6.45 (s, 2H, aromatic).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Chemical Oxidation45–6585–90ScalabilityRequires toxic oxidants (PbO₂)
Enzymatic Synthesis20–3070–80Mimics metabolic pathwaysLow yield, high cost
Transimination50–7090–95Tailors stabilityComplex purification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetyl-2,6-dimethyl-4-benzoquinone imine, and how can its purity be validated experimentally?

  • Methodological Answer : The compound can be synthesized via (3 + 2) annulation reactions under inert atmospheres (e.g., N₂) using toluene as a solvent, followed by purification via silica gel chromatography (EtOAc/hexane mixtures). Characterization should include NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity. For purity validation, HPLC with UV detection or differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify unique proton environments (e.g., acetyl and dimethyl substituents). IR spectroscopy can detect C=O and C=N stretches (~1650–1750 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in hydrazide and benzoquinone derivatives .

Q. How does the compound participate in 1,4-addition reactions, and what experimental controls are required to minimize side products?

  • Methodological Answer : The benzoquinone imine core undergoes 1,4-addition with nucleophiles (e.g., amines or thiols). To suppress competing 6,3-addition pathways (observed in hydrohalogenation reactions), maintain low temperatures (−30°C) and use catalytic chiral ligands to steer regioselectivity. Monitor reaction progress via TLC and quench aliquots at intervals to optimize yield .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stereoselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify energetically favorable pathways. For example, compute activation barriers for nucleophilic attack at C-4 vs. C-6 positions. Validate predictions against experimental outcomes (e.g., γ/α selectivity >20:1 in annulation reactions) and refine models using solvent effects and steric parameters .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for reaction mechanisms?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare computed IR spectra with experimental data to validate intermediates. If discrepancies persist, re-examine solvent interactions or non-covalent interactions (e.g., hydrogen bonding) using Molecular Dynamics (MD) simulations .

Q. How can imine reductases be engineered to improve the catalytic efficiency of reductive amination involving bulky substrates?

  • Methodological Answer : Use directed evolution to screen imine reductase variants for enhanced activity. Optimize reaction conditions (pH, co-solvents) to stabilize the enzyme-substrate complex. Structural insights from X-ray crystallography (e.g., active-site residues) guide rational mutagenesis. Validate improvements via turnover frequency (TOF) measurements and enantiomeric excess (ee) analysis .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing reaction yield variability in multi-step syntheses?

  • Methodological Answer : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading). Use Design of Experiments (DoE) to optimize reaction parameters. For reproducibility, report confidence intervals (95%) and standard deviations across triplicate trials .

Q. How should researchers handle conflicting crystallographic data when determining the compound’s molecular conformation?

  • Methodological Answer : Cross-validate X-ray data with DFT-optimized geometries. Check for thermal motion artifacts (B-factors) and refine hydrogen atom positions using restraints. Compare lattice energies with hydrazide analogs to assess packing effects .

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